

3-Methylcyclopent-2-en-1-ol IUPAC name and CAS number

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Compound of Interest

Compound Name: 3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865

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Technical Guide: 3-Methylcyclopent-2-en-1-ol

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methylcyclopent-2-en-1-ol**, a cyclic allylic alcohol. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a corresponding workflow diagram. This guide is intended for professionals in research, chemical synthesis, and drug development who require precise and reliable information on this compound.

Chemical Identification and Properties

The formal identification for **3-methylcyclopent-2-en-1-ol** is as follows:

- IUPAC Name: **3-methylcyclopent-2-en-1-ol**[\[1\]](#)
- CAS Number: 3718-59-0[\[1\]](#)

Physicochemical Data

Quantitative data for **3-methylcyclopent-2-en-1-ol** is limited, with most available information derived from computational models. Experimental data is not widely reported in the literature. The following table summarizes the key computed properties.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O	PubChem
Molecular Weight	98.14 g/mol	PubChem
Exact Mass	98.073164938 Da	PubChem
XLogP3	0.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem

Synthesis of 3-Methylcyclopent-2-en-1-ol

The most direct and selective method for synthesizing **3-methylcyclopent-2-en-1-ol** is through the 1,2-reduction of its corresponding α,β -unsaturated ketone, 3-methylcyclopent-2-en-1-one. The Luche reduction is the preferred method for this transformation as it chemoselectively reduces the carbonyl group to an allylic alcohol while preserving the carbon-carbon double bond.

Experimental Protocol: Luche Reduction

This protocol outlines the selective reduction of 3-methylcyclopent-2-en-1-one to **3-methylcyclopent-2-en-1-ol**.

Materials and Reagents:

- 3-Methylcyclopent-2-en-1-one (1.0 eq)
- Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 - 1.2 eq)
- Sodium borohydride (NaBH₄) (1.0 - 1.2 eq)
- Methanol (ACS grade, as solvent)

- Diethyl ether or Ethyl acetate (for extraction)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol. Stir the mixture at room temperature until all solids have dissolved.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Reducing Agent:** While stirring vigorously at 0 °C, add sodium borohydride (1.1 eq) portion-wise to the reaction mixture. Monitor for gas evolution (hydrogen) and add the reagent slowly to control the reaction rate.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting enone is fully consumed.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution to decompose any excess sodium borohydride.

- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
- **Washing:** Combine the organic layers and wash sequentially with water and then with brine.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, purify the crude **3-methylcyclopent-2-en-1-ol** by flash column chromatography on silica gel.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes related to **3-methylcyclopent-2-en-1-ol**.



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Caption: Experimental workflow for the synthesis of **3-Methylcyclopent-2-en-1-ol**.

Biological Activity and Applications

As of the current date, there is a notable lack of publicly available research on the specific biological activities, signaling pathway interactions, or pharmacological applications of **3-methylcyclopent-2-en-1-ol**.

In contrast, its direct synthetic precursor, 3-methylcyclopent-2-en-1-one (CAS: 2758-18-1), is a well-documented compound. It is recognized as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis for the production of more complex molecules.[2][3][4] Research into the biological effects of related cyclopentenone structures is ongoing, but specific data for **3-methylcyclopent-2-en-1-ol** is not available. Professionals are advised to treat this compound with standard laboratory precautions for novel chemical entities.

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References

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